N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide: is a compound that features a benzimidazole moiety linked to a sulfonamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) to enhance the yield and efficiency of the reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert nitro groups to amines, which can further react to form various derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and their derivatives.
Substitution: Various sulfonamide derivatives
Scientific Research Applications
Chemistry: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is used as a building block in the synthesis of more complex molecules with potential therapeutic applications .
Biology and Medicine: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development. It has been studied for its potential to inhibit the growth of various pathogens and cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its diverse biological activities make it a valuable component in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
- 2-(1H-benzimidazol-2-yl)aniline
- 4-(1H-benzimidazol-2-yl)benzenesulfonamide
- 2-(1H-benzimidazol-2-yl)thioacetamide
Comparison: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is unique due to the presence of both the benzimidazole and sulfonamide groups, which confer a combination of biological activities. Similar compounds may possess either the benzimidazole or sulfonamide group but not both, resulting in different pharmacological profiles .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNQOUIQMFROJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322413 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64988-35-8 | |
Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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